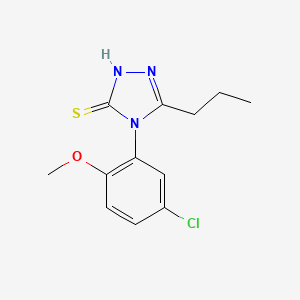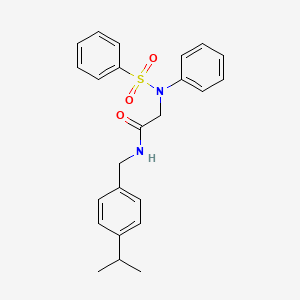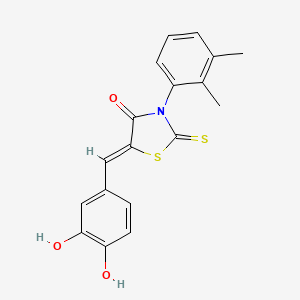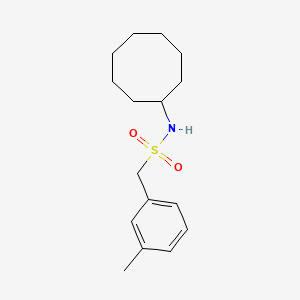
4-(5-chloro-2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4-(5-chloro-2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol involves the alkylation of 3-(2-, 3-, and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones or their phenyl counterparts with various alkylating agents, showcasing the compound's versatility and potential for modification (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular and crystal structures of related triazole compounds have been determined through X-ray diffraction analysis, revealing intricate details about their geometry, such as the formation of H-bonded centrosymmetric dimers and complex interactions within their crystal packing (Askerov et al., 2019). These studies provide valuable insights into the structural characteristics that could influence the compound's reactivity and interactions.
Chemical Reactions and Properties
The triazole derivatives have shown a range of chemical reactivities, including the ability to form complexes with metals, as evidenced by the synthesis of a complex with cadmium chloride, indicating potential utility in coordination chemistry (Askerov et al., 2019). Additionally, the alkylation reactions used in the synthesis of these compounds underscore their chemical versatility and potential for further functionalization.
Applications De Recherche Scientifique
Corrosion Inhibition
4-(5-Chloro-2-Methoxyphenyl)-5-Propyl-4H-1,2,4-Triazole-3-Thiol and its derivatives demonstrate significant potential in the field of corrosion inhibition. For instance, a study on the inhibition performance of a similar triazole derivative, 4-MAT, on mild steel in hydrochloric acid showed high inhibition efficiency, reaching up to 98% at certain concentrations. This indicates the potential of triazole derivatives in protecting metals from corrosive environments (Bentiss et al., 2009).
Antimicrobial Activities
Triazole derivatives have also been explored for their antimicrobial properties. A study synthesizing various triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, found these compounds to exhibit good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Potential in Cancer Research
There's ongoing research into the role of triazole derivatives in cancer treatment. A study examined the properties and mechanisms behind the anti-cancer properties of benzimidazole derivatives, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, using density functional theory and molecular docking. This demonstrates the relevance of triazole derivatives in understanding and potentially treating cancer (Karayel, 2021).
Corrosion Inhibition Mechanisms
Further research into triazole derivatives, such as 3,5-disubstituted-4-amino-1, 2,4-triazole, explores their mechanism of action as corrosion inhibitors on mild steel in acidic media. These studies provide insights into the adsorption behaviors and inhibition efficiencies of these compounds, enhancing our understanding of their protective capabilities against corrosion (Elbelghiti et al., 2016).
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-4-11-14-15-12(18)16(11)9-7-8(13)5-6-10(9)17-2/h5-7H,3-4H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJMRHKEWBCSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)




![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)